molecular formula C8H12F6O6S2 B044032 Tetramethylene bis(2,2,2-trifluoroethanesulfonate) CAS No. 117186-54-6

Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Cat. No.: B044032
CAS No.: 117186-54-6
M. Wt: 382.3 g/mol
InChI Key: DAWNBKJYEPYYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylene bis(2,2,2-trifluoroethanesulfonate), also known as 1,4-butanediol bis(2,2,2-trifluoroethanesulfonate), is a chemical compound with the molecular formula C8H12F6O6S2 and a molecular weight of 382.3 g/mol. This compound is characterized by its two trifluoroethanesulfonate groups attached to a tetramethylene backbone.

Scientific Research Applications

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is used in the production of specialty chemicals and materials, including polymers and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) can be synthesized through the reaction of 1,4-butanediol with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) primarily undergoes substitution reactions due to the presence of the trifluoroethanesulfonate groups. These groups are good leaving groups, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with Tetramethylene bis(2,2,2-trifluoroethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the by-products .

Major Products

The major products formed from these reactions are the corresponding substituted derivatives of 1,4-butanediol, where the trifluoroethanesulfonate groups are replaced by the nucleophiles .

Mechanism of Action

The mechanism of action of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) involves the nucleophilic substitution of the trifluoroethanesulfonate groups. The trifluoroethanesulfonate groups act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This results in the formation of new covalent bonds and the release of trifluoroethanesulfonate anions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound has a similar trifluoroethanesulfonate group but differs in its backbone structure.

    1,4-Butanediol bis(trifluoromethanesulfonate): Similar in structure but with trifluoromethanesulfonate groups instead of trifluoroethanesulfonate groups.

Uniqueness

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is unique due to its specific combination of a tetramethylene backbone and two trifluoroethanesulfonate groups. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable in various applications.

Properties

IUPAC Name

4-(2,2,2-trifluoroethylsulfonyloxy)butyl 2,2,2-trifluoroethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWNBKJYEPYYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922317
Record name Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117186-54-6
Record name 1,4-Butanediol di-2,2,2-trifluoroethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117186546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.